1-(2-Chloro-3-hydroxyphenyl)ethanone
Overview
Description
1-(2-Chloro-3-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives for Antimicrobial Studies : A derivative of 1-(2-Chloro-3-hydroxyphenyl)ethanone was prepared and demonstrated excellent antimicrobial activities, highlighting its potential in the development of antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Crystal Structure Analysis : The crystal structure of a compound related to this compound was confirmed by XRD, offering insights into its molecular structure and potential applications in materials science (Majumdar, 2016).
Chemical Properties and Reactions
Fluorescent Probe Development : A study utilized a derivative of this compound to develop a fluorescent on-off probe with high selectivity for H2S, highlighting its application in biological systems (Fang, Jiang, Sun, & Li, 2019).
Conformational Studies in Molecular Modeling : Research involved the creation of a series of compounds derived from (3-chloromethyl-4-hydroxyphenyl)ethanone, aiding in understanding molecular conformations and interactions (Čižmáriková, Polakovičová, & Mišíková, 2002).
Applications in Material Science
Crystallographic Identification in Organic Synthesis : The unexpected by-product of a reaction, closely related to this compound, was identified, providing valuable information for organic synthesis processes (Manzano, Baggio, & Cukiernik, 2015).
Study of Iron Complex Compounds : Complex compounds of Fe(III) with ligands derived from similar compounds were synthesized and characterized, showing potential in the field of coordination chemistry and material science (Flondor, Roșca, Sibiescu, Vizitiu, Sutiman, Căilean, & Cretescu, 2009).
Properties
IUPAC Name |
1-(2-chloro-3-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTDPKSTBVBEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.